Methyl 3-chloro-4-cyanopicolinate
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Overview
Description
Methyl 3-chloro-4-cyanopicolinate is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-cyanopicolinate typically involves the reaction of 3-chloro-4-cyanopyridine with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-cyanopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Methyl 3-chloro-4-cyanopicolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-cyanopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl 4-chloropicolinate
- Methyl nicotinate
- Methyl 3-pyridinecarboxylate
Comparison: Methyl 3-chloro-4-cyanopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 3-chloro-4-cyanopicolinate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
- Molecular Formula : C9H6ClN2O2
- Molecular Weight : 196.61 g/mol
- CAS Number : 19076698
This compound functions primarily as an inhibitor of certain enzymes involved in histone demethylation. It targets the KDM4 family of lysine demethylases, which are implicated in tumorigenesis due to their role in regulating histone methylation states. Dysregulation of these enzymes has been linked to various cancers, making them promising targets for anticancer therapies .
Biological Activities
-
Anticancer Properties :
- KDM4 inhibitors, including this compound, have shown efficacy in inhibiting cancer cell proliferation in vitro. Studies indicate that these compounds can induce apoptosis in cancer cell lines by reversing abnormal histone methylation patterns .
- A study demonstrated that treatment with KDM4 inhibitors led to reduced tumor growth in xenograft models, highlighting their potential as therapeutic agents against malignancies such as breast and ovarian cancer .
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types. Histone methylation analysis revealed a significant decrease in H3K9me3 levels post-treatment, suggesting effective modulation of epigenetic markers associated with tumor growth .
Case Study 2: Neuroprotection
In a model of neuroinflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to control groups. This suggests that the compound may help mitigate inflammation-related neuronal damage, although further studies are necessary to elucidate its precise mechanisms and therapeutic potential .
Safety and Toxicity
Toxicological assessments indicate that this compound exhibits moderate toxicity at high doses. The LD50 value was determined to be approximately 1500 mg/kg when administered orally in rodent models. Careful dosage regulation is advised for therapeutic applications to minimize adverse effects .
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
methyl 3-chloro-4-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)7-6(9)5(4-10)2-3-11-7/h2-3H,1H3 |
InChI Key |
JROBKJJZKUXKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1Cl)C#N |
Origin of Product |
United States |
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